molecular formula C12H21NO3 B13542067 Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13542067
M. Wt: 227.30 g/mol
InChI Key: LNLQSURZVQCGGJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidine moiety, with a hydroxymethyl substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines rigidity from the spirocyclic framework with functional versatility, making it valuable in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step routes, including cyclopropanation, hydrogenation, and Boc protection .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13)4-5-12/h9,14H,4-8H2,1-3H3

InChI Key

LNLQSURZVQCGGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Starting Material and Core Formation

The synthesis generally begins with a suitable precursor such as ferf-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which contains the key spirocyclic framework. The core formation involves cyclization reactions facilitated by specific catalysts and solvents, often under inert atmospheres to prevent side reactions.

b. Reduction of the Ketone to Hydroxymethyl Group

A pivotal step involves reducing the ketone group at the 6-position to a hydroxymethyl moiety. This is achieved through nucleophilic hydride transfer, typically using sodium tetrahydroborate (NaBH₄) as the reducing agent. The reduction is performed under mild conditions, often at 0°C to room temperature, with solvents such as methanol or ethyl acetate, depending on the specific protocol.

c. Esterification and Protection Strategies

The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate or tert-butyl acid derivatives, in the presence of bases like triethylamine. These reactions are carried out at low temperatures (0°C to room temperature) to maximize yield and minimize side reactions.

d. Purification and Yield Optimization

Post-reaction, purification typically involves column chromatography, recrystallization, or extraction techniques. Yields reported are high, often exceeding 90%, indicating the efficiency of these methods under optimized conditions.

Notable Experimental Conditions and Reactions

Reaction Type Reagents Conditions Outcome
Reduction of ketone Sodium tetrahydroborate (NaBH₄) In methanol, at 0°C to 20°C Conversion of ketone to hydroxymethyl group with yields up to 93.7%
Esterification Tert-butyl chloroformate or acid derivatives In dichloromethane, with triethylamine, at 0°C to 20°C Formation of tert-butyl ester with 100% yield in some protocols
Chloromethylation or sulfonylation Methanesulfonyl chloride, triethylamine Dropwise addition at 0°C, stirred overnight Formation of sulfonate esters for further functionalization

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Reference
Hydride reduction Sodium tetrahydroborate (NaBH₄) Methanol 0°C to 20°C 1-6 hours 93.7% ,
Esterification Tert-butyl chloroformate Dichloromethane 0°C to 20°C Overnight 100%
Sulfonylation Methanesulfonyl chloride Dichloromethane 0°C 18 hours Quantitative

Scientific Research and Industrial Relevance

Research indicates that the reduction of ketone groups using sodium tetrahydroborate in methanol is the most efficient route, offering high yields and operational simplicity. Industrial production may incorporate flow microreactor systems to enhance scalability, safety, and environmental sustainability, especially for large-scale synthesis.

Notes on Method Selection and Optimization

  • Choice of Reagents: Sodium tetrahydroborate is preferred for selective reduction due to its mildness and high selectivity.
  • Reaction Conditions: Maintaining low temperatures during reduction minimizes side reactions and improves selectivity.
  • Purification: Column chromatography or recrystallization ensures high purity, essential for pharmaceutical applications.
  • Yield Maximization: Strict control of stoichiometry, temperature, and reaction time is critical for optimizing yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders and other diseases.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)

  • Structure : Lacks the 6-hydroxymethyl group.
  • Physical Properties : Colorless oil (vs. solid or semi-solid hydroxymethyl analog).
  • Synthesis : Achieved in 95% yield via hydrogenation and Boc protection .
  • Applications : Intermediate for carboxylation to proline derivatives (e.g., 3a in ) .
  • Key Difference : The absence of the hydroxymethyl group reduces polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : Bicyclo[4.1.0]heptane core with hydroxymethyl, differing in ring strain and spatial arrangement.
  • Synthesis : Involves cyclopropanation of bicyclic amines .
  • Relevance : Demonstrates how ring topology (bicyclic vs. spirocyclic) affects conformational stability and reactivity .

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

  • Structure : Diazaspiro system with increased nitrogen content.
  • Applications : Used in kinase inhibitor development; oxalate salt improves crystallinity .
  • Key Difference : Additional nitrogen enhances pharmacological targeting but complicates synthesis .

Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide

  • Structure : Contains sulfur and oxygen heteroatoms in the spiro system.
  • Properties : Sulfone group increases polarity and metabolic stability.
  • Synthesis : Requires oxidation of thioether intermediates .
  • Key Difference : Heteroatom diversity expands reactivity (e.g., sulfone as a hydrogen-bond acceptor) .

Physicochemical and Spectral Comparison

Table 1. Key Data for Selected Compounds

Compound Name Molecular Formula Yield (%) Physical State Melting Point (°C) Notable NMR Shifts (1H) Reference
Target Compound C12H21NO3 N/A Not reported Not reported δ 4.49 (s, hydroxymethyl CH2OH)
20a (no hydroxymethyl) C11H19NO2 95 Colorless oil N/A δ 1.82–1.36 (m, cyclopropane CH2)
3a (carboxylate derivative) C12H19NO4 69 Beige powder 122–124 δ 0.51 (m, cyclopropane CH2)
6-oxa-5-thia-4-azaspiro (sulfone) C9H15NO5S N/A Solid N/A Sulfone protons: δ 3.50–3.20 (m)

Biological Activity

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure that consists of a seven-membered ring fused to a four-membered ring containing a nitrogen atom. The presence of both a tert-butyl group and a hydroxymethyl group enhances its reactivity and potential applications in various fields.

PropertyDetails
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS Number 1781130-57-1
PubChem CID 66848415

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties.

The mechanism of action primarily involves binding to specific enzymes or receptors, influencing their activity. This interaction can lead to either the inhibition or activation of enzymatic functions, which is critical for understanding its therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. Its unique structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

Anticancer Properties

Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell survival and death.

Case Studies

  • Antimicrobial Efficacy : In a study examining the compound's efficacy against Staphylococcus aureus, it was found to reduce bacterial viability significantly, suggesting potential as an antibacterial agent.
  • Cancer Cell Line Studies : Research involving human hepatoma cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesDistinct Properties
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylateSimilar spirocyclic structure but different functional groupsVariation in reactivity due to the position of hydroxymethyl group
Tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylateVariations in the position of functional groupsUnique reactivity patterns based on structural differences
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylic acidContains an amino group instead of hydroxymethylDifferent biological activities due to amino functionality

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. For enantiomerically pure forms (e.g., the (S)-enantiomer), stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Key steps include:

  • Cyclization : Formation of the spirocyclic core using tert-butyl chloroformate under anhydrous conditions (THF, -70°C) .
  • Hydroxymethyl Introduction : Nucleophilic substitution or oxidation-reduction sequences (e.g., LiAlH₄ for reduction of ester groups) .
  • Purification : Chromatography (C18 reverse-phase) or recrystallization to isolate enantiomers .
    • Critical Parameters : Temperature control (-70°C for sensitive intermediates) and solvent choice (THF for lithium-based reactions) are crucial to avoid side products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure and hydroxymethyl group placement. For example, the (S)-enantiomer shows distinct splitting patterns for the hydroxymethyl protons .
  • X-ray Crystallography : Programs like SHELXL or Mercury CSD resolve absolute stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (227.30 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what strategies address stereochemical instability in downstream reactions?

  • Methodological Answer :

  • Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC or enzymatic resolution to separate (R)- and (S)-enantiomers .
  • Protecting Groups : tert-Butyloxycarbonyl (Boc) groups stabilize the amine during functionalization, reducing racemization .
  • Kinetic Studies : Monitor reaction progress using circular dichroism (CD) to detect enantiomeric excess (ee) deviations .
    • Data Contradiction : Discrepancies in ee values between synthetic batches may arise from solvent polarity effects (e.g., THF vs. DCM), requiring iterative optimization .

Q. What computational methods are effective for predicting the biological activity of derivatives, and how do spirocyclic conformations influence target binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with neurotransmitter transporters) using force fields like AMBER .
  • Docking Studies : Software like AutoDock Vina models binding poses, highlighting the role of the spirocyclic core in restricting conformational flexibility .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl vs. bromomethyl) with antimicrobial IC₅₀ values .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition studies) to resolve false positives .

Q. How do reaction conditions for oxidation/reduction of the hydroxymethyl group impact the stability of the spirocyclic framework?

  • Methodological Answer :

  • Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert hydroxymethyl to carboxylate without ring-opening .
  • Reduction : LiAlH₄ in Et₂O selectively reduces esters while preserving the spirocyclic nitrogen .
  • Stability Tests : Monitor degradation via TLC or LC-MS under acidic/alkaline conditions; Boc groups prevent protonation-induced ring strain .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar spirocyclic compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare PubChem/ECHA datasets to identify outliers (e.g., tert-butyl 7-oxo derivatives show higher cytotoxicity than hydroxymethyl analogs) .
  • Control Experiments : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay protocols) to isolate structural effects .
  • Crystallographic Evidence : Use Mercury CSD to verify if activity differences correlate with hydrogen-bonding motifs or crystal packing .

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